molecular formula C6H15O4P B1354292 Diethyl (Methoxymethyl)phosphonate CAS No. 32806-04-5

Diethyl (Methoxymethyl)phosphonate

Cat. No.: B1354292
CAS No.: 32806-04-5
M. Wt: 182.15 g/mol
InChI Key: IWEOGHGFCXMKFM-UHFFFAOYSA-N
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Scientific Research Applications

Emmons-Horner Wittig Reagent

Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate has been identified as a valuable Emmons-Horner Wittig reagent. This compound is effective for converting aldehydes and ketones into compounds with an α,β-unsaturated N-methoxy-N-methylamide group, exhibiting high E selectivity (Netz & Seidel, 1992).

Anticorrosion Properties

The substance has been explored for its anticorrosion properties. Synthesized diethyl (phenylamino) methyl phosphonate derivatives have shown effectiveness as corrosion inhibitors for XC48 carbon steel in hydrochloric acid. These compounds were analyzed using techniques like Atomic Force Microscopy and Molecular Dynamics Simulation, indicating their potential in industrial applications, particularly in metal surface protection (Moumeni et al., 2020).

Synthesis of Alkynes

Diethyl (dichloromethyl)phosphonate is used in the synthesis of alkynes, such as (4-Methoxyphenyl)Ethyne. This process involves condensation and elimination reactions, contributing to the field of organic synthesis (Marinetti & Savignac, 2003).

Phosphonate-Based Corrosion Inhibitors

Further emphasizing its role in corrosion inhibition, diethyl phosphonate derivatives have been studied for their inhibitory effects on mild steel corrosion in hydrochloric acid. These compounds, acting as mixed-type inhibitors, have shown high inhibition efficiency and are considered for industrial pickling processes (Gupta et al., 2017).

Structural and Vibrational Analysis

Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized, with its structural and vibrational properties analyzed using DFT calculations. Its electronic and thermodynamic properties were also studied, contributing to the understanding of its chemical behavior (Uppal et al., 2018).

Safety and Hazards

The safety data sheet for a similar compound, Diethyl methylphosphonate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (Methoxymethyl)phosphonate can be synthesized through a two-step reaction process. Initially, methyl ester reacts with diethylamino methanol to form the acetate salt of this compound. This intermediate is then subjected to deacetylation by heating and dehydration to yield the final product .

**Industrial Production

Properties

IUPAC Name

1-[ethoxy(methoxymethyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O4P/c1-4-9-11(7,6-8-3)10-5-2/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEOGHGFCXMKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(COC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470142
Record name Diethyl (Methoxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32806-04-5
Record name Diethyl (Methoxymethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (Methoxymethyl)phosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a sample of 17.90 mL (0.104 mol) of triethylphosphite at -78° C. under argon was added dropwise 8.50 mL (0.104 mol) of bromomethyl methyl ether. The mixture slowly warmed to RT and stirred for 24 h, when it was fractionally distilled (bp 100° C., 5 mm) to provide 16.22 g (98%) of title compound as a pale yellow oil.
Quantity
17.9 mL
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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